Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

CAS No.: 69669-44-9

Cat. No.: VC3754614

Molecular Formula: C18H29NaO3S

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69669-44-9 |

|---|---|

| Molecular Formula | C18H29NaO3S |

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | sodium;4-dodecan-3-ylbenzenesulfonate |

| Standard InChI | InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |

| Standard InChI Key | HOXWFOVSCUWIEH-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

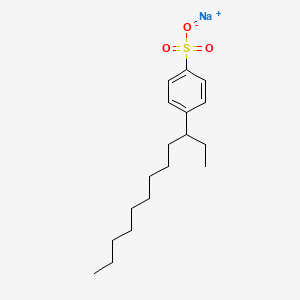

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts, belong to the linear alkylbenzene sulfonate (LAS) family. The general molecular formula is , with a molar mass of 348.5 g/mol. The structure consists of a benzene ring sulfonated at the para position, attached to a linear alkyl chain (C10–C14) at non-terminal positions (Figure 1). The sodium salt form enhances aqueous solubility, critical for surfactant functionality .

Structural Formula:

Physicochemical Properties

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water (>100 g/L at 20°C).

-

Surface Activity: Reduces water surface tension to 30–35 mN/m, enabling emulsification and wetting .

-

Thermal Stability: Stable up to 250°C, decomposing via desulfonation above 300°C .

| Property | Value | Source |

|---|---|---|

| Melting Point | 280–300°C (decomposes) | |

| Density | 1.1–1.2 g/cm³ | |

| Critical Micelle Conc. | 0.1–0.5 mM |

Synthesis and Industrial Production

Sulfonation of Linear Alkylbenzene (LAB)

The synthesis involves two primary steps:

-

Alkylation: Benzene reacts with C10–C14 olefins using acid catalysts (e.g., HF or AlCl₃) to form linear alkylbenzene (LAB) .

-

Sulfonation: LAB is treated with sulfur trioxide () in falling-film reactors, followed by neutralization with sodium hydroxide :

Modern plants achieve >95% yield using -gas sulfonation, minimizing waste compared to oleum-based methods .

Byproducts and Impurities

-

Inorganic Salts: Residual (<0.5%).

Applications in Industry

Detergents and Cleaning Agents

As the primary component of liquid and powder detergents, the compound accounts for 60–70% of global LAS production . Its efficacy stems from:

-

Emulsification: Disperses oils and greases via hydrophobic alkyl chain interactions.

-

Foaming Stability: Maintains foam structure in hard water (up to 500 ppm Ca²⁺) .

-

Biodegradability: 80–90% degradation in 28 days (OECD 301F test) .

Specialty Chemical Uses

-

Oilfield Chemicals: Enhances oil recovery by reducing interfacial tension in reservoir fluids .

-

Polymerization: Serves as a surfactant in emulsion polymerization of styrene-butadiene rubber .

-

Agriculture: Formulated in pesticide emulsions to improve leaf adhesion .

Environmental and Toxicological Profile

Ecotoxicity

-

Aquatic Toxicity:

-

Biodegradation: Readily biodegradable under aerobic conditions (half-life: 5–7 days) .

Human Health Considerations

-

Dermal Exposure: Causes mild irritation (Draize score: 2.3/8) but no sensitization in OECD 406 tests .

-

Oral Toxicity: LD₅₀ > 2,000 mg/kg (rat), classified as Category 5 under GHS .

-

Occupational Limits: Recommended airborne exposure limit of 10 mg/m³ (8-hour TWA) .

Comparative Analysis with Similar Surfactants

| Compound | Alkyl Chain | Toxicity (LC₅₀) | CMC (mM) |

|---|---|---|---|

| C10-14 LAS (This Compound) | C10–C14 Linear | 2.5 mg/L | 0.3 |

| Sodium Dodecyl Sulfate | C12 Branched | 1.2 mg/L | 0.8 |

| Sodium Xylenesulfonate | C8 Aromatic | 45 mg/L | 2.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume